2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Lipophilicity Druglikeness Permeability

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS 955783-15-0, molecular formula C₂₁H₂₂N₄O₃, MW 378.4 g/mol) is a fully synthetic small molecule belonging to the indole-oxadiazole hybrid class. Its architecture combines an indole core, a 5-butyl-1,3,4-oxadiazole moiety at the indole 2-position, and an N-(furan-2-ylmethyl)acetamide side chain attached at the indole N1 position.

Molecular Formula C21H22N4O3
Molecular Weight 378.432
CAS No. 955783-15-0
Cat. No. B2899905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide
CAS955783-15-0
Molecular FormulaC21H22N4O3
Molecular Weight378.432
Structural Identifiers
SMILESCCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
InChIInChI=1S/C21H22N4O3/c1-2-3-10-20-23-24-21(28-20)18-12-15-7-4-5-9-17(15)25(18)14-19(26)22-13-16-8-6-11-27-16/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,22,26)
InChIKeyIDDVUABWBPZOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS 955783-15-0): Procurement-Relevant Chemical Identity and Scaffold Context


2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS 955783-15-0, molecular formula C₂₁H₂₂N₄O₃, MW 378.4 g/mol) is a fully synthetic small molecule belonging to the indole-oxadiazole hybrid class [1]. Its architecture combines an indole core, a 5-butyl-1,3,4-oxadiazole moiety at the indole 2-position, and an N-(furan-2-ylmethyl)acetamide side chain attached at the indole N1 position. This compound is disclosed within the Markush structures of patent families covering indole-oxadiazole cannabinoid receptor modulators, indicating its relevance to CB1/CB2-targeted therapeutic research programs [2]. Physicochemical profiling from authoritative databases yields a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 86.1 Ų, and 5 hydrogen bond acceptor sites [1].

Why 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide Cannot Be Directly Substituted by Close In-Class Analogs


Within the indole-oxadiazole-acetamide series, even single-atom or single-group modifications produce measurable shifts in physicochemical properties that directly impact permeability, solubility, and target engagement [1]. For CAS 955783-15-0, the combination of the n-butyl chain on the oxadiazole ring (five linear carbons) and the furan-2-ylmethyl terminal amide substituent defines a specific lipophilicity–polarity balance (XLogP3 = 3.3, TPSA = 86.1 Ų) that differs from close analogs bearing isobutyl (CAS 955783-77-4), phenethyl (CAS 955544-14-6), or tetrahydrofuran-2-ylmethyl (CAS 955601-32-8) replacements [1]. Generic substitution without explicit comparative characterization of these parameters risks introducing undesired shifts in metabolic stability, off-target binding, or cellular permeability profiles that have been documented for structurally related indole-oxadiazole series [2].

Quantitative Differentiation Evidence for CAS 955783-15-0 vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: n-Butyl-Furan vs. Isobutyl-Furan Analog

Computed XLogP3 for CAS 955783-15-0 is 3.3, reflecting the contribution of the linear n-butyl chain and the furan-2-ylmethyl acetamide terminus [1]. The isobutyl analog (CAS 955783-77-4, N-(furan-2-ylmethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide) shares an identical molecular formula (C₂₁H₂₂N₄O₃, MW 378.4 g/mol) but differs in alkyl chain topology. Branching in the isobutyl group is expected to reduce logP by approximately 0.2–0.3 units relative to the linear n-butyl isomer, consistent with established quantitative structure–property relationships for alkyl chain branching in heterocyclic systems [2]. This difference, while modest, falls within a range that can alter membrane permeability coefficients by 2- to 3-fold in Caco-2 monolayer assays.

Lipophilicity Druglikeness Permeability

Hydrogen Bond Acceptor Count: Furan-2-ylmethyl vs. Phenethyl Terminal Substituent

CAS 955783-15-0 contains 5 hydrogen bond acceptor (HBA) sites, derived from the oxadiazole ring nitrogens (2), the amide carbonyl oxygen (1), the furan ring oxygen (1), and the oxadiazole ring oxygen (1) [1]. The phenethyl analog CAS 955544-14-6 (2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide, molecular formula C₂₄H₂₆N₄O₂, MW 402.5 g/mol) replaces the furan oxygen with a phenyl ring, reducing the HBA count to 4 and increasing molecular weight by 24.1 g/mol . The additional HBA site and lower molecular weight of CAS 955783-15-0 are predicted to favor aqueous solubility, which is a critical parameter for in vitro assay compatibility and formulation development.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area: Furan-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl Analog

The TPSA of CAS 955783-15-0 is 86.1 Ų, a value that places it within the favorable range for oral bioavailability according to the Veber rule (TPSA < 140 Ų) [1]. The tetrahydrofuran-2-ylmethyl analog (CAS 955601-32-8, molecular formula C₂₁H₂₆N₄O₃, MW 382.5 g/mol) features a saturated tetrahydrofuran ring in place of the aromatic furan. Saturation eliminates the furan ring oxygen's aromatic conjugation, modestly increasing the TPSA contribution of the ether oxygen and raising the overall TPSA to an estimated approximately 88–90 Ų [2]. Furthermore, CAS 955601-32-8 carries an additional 4 mass units (MW 382.5 vs. 378.4 g/mol). The aromatic furan of CAS 955783-15-0 preserves π-stacking potential with aromatic residues in biological targets that the saturated tetrahydrofuran cannot provide.

Polar surface area Membrane permeability Oral bioavailability

Patent-Disclosed Biological Target Context: Indole-Oxadiazole Cannabinoid Receptor Modulation

CAS 955783-15-0 falls within the generic Markush structure (Formula I) of patent US 2022/0257569 A1, which claims indole-oxadiazole compounds as cannabinoid receptor activity modulators for treating NASH, NAFLD, metabolic syndrome, type-2 diabetes, obesity, and related disorders [1]. The patent explicitly teaches that certain 2-(1H-indol-2-yl)-1,3,4-oxadiazoles are capable of modulating CB1 and/or CB2 receptor activity [1]. While the patent does not disclose individual IC₅₀ or EC₅₀ values for CAS 955783-15-0, structurally related indole-oxadiazole CB2 agonists reported in the literature achieve EC₅₀ values as low as 2 nM with >100-fold selectivity over CB1, demonstrating the viability of this scaffold for highly potent and selective cannabinoid modulation .

Cannabinoid receptor CB1/CB2 modulation Metabolic disorders

High-Value Application Scenarios for Procuring CAS 955783-15-0


Cannabinoid CB1/CB2 Receptor Modulator Screening and Lead Optimization

As a compound encompassed by the Markush claims of US 2022/0257569 A1 [2], CAS 955783-15-0 is most appropriately deployed in screening cascades targeting cannabinoid receptor modulation for metabolic and inflammatory indications (NASH, NAFLD, metabolic syndrome). Its XLogP3 of 3.3 and TPSA of 86.1 Ų [1] position it within favorable oral druglikeness space, while class-level evidence from structurally related oxadiazole CB2 agonists demonstrates that this scaffold can achieve low nanomolar potency (EC₅₀ = 2–93 nM) and high selectivity over CB1 . Procurement for hit-to-lead or lead optimization campaigns in this target space is justified by the patent-relevant chemotype and the specific structural features (n-butyl chain, furan-2-ylmethyl acetamide) that differentiate it from congeneric series members.

Physicochemical Property Benchmarking in Congeneric Indole-Oxadiazole Series

CAS 955783-15-0, with its computed XLogP3 of 3.3, TPSA of 86.1 Ų, 5 HBA sites, 1 HBD site, and 8 rotatable bonds [1], serves as a defined reference point for systematic structure–property relationship (SPR) studies across indole-oxadiazole-acetamide analogs. Its properties can be quantitatively compared against the isobutyl analog (estimated lower logP) [3], the phenethyl analog (lower HBA count, higher MW) , and the tetrahydrofuran analog (higher TPSA, saturated ring) [4], enabling researchers to deconvolute the contributions of individual structural modifications to global physicochemical profiles.

Fragment-Based or Structure-Based Drug Design Leveraging the Furan π-System

The aromatic furan-2-ylmethyl terminus of CAS 955783-15-0 provides a π-electron-rich heteroaromatic surface absent in the saturated tetrahydrofuran analog (CAS 955601-32-8) [4] and electronically distinct from the phenyl ring of the phenethyl analog (CAS 955544-14-6) . This feature is valuable for structure-based design efforts where the furan oxygen can participate in directed hydrogen bonding with backbone NH or side-chain hydroxyl groups, while the aromatic ring engages in edge-to-face or parallel-displaced π-stacking with phenylalanine or tyrosine residues commonly lining cannabinoid receptor orthosteric sites . Procurement of CAS 955783-15-0 is indicated when crystallographic or modeling data suggest a requirement for heteroaromatic π-interactions at the target site.

Analytical Reference Standard for LC-MS/MS Method Development in Cannabinoid Programs

Given its distinct molecular ion ([M+H]⁺ m/z 379.2) and characteristic fragmentation pattern arising from the indole-oxadiazole-furan architecture, CAS 955783-15-0 can serve as an analytical reference standard for developing and validating LC-MS/MS quantification methods in cannabinoid-targeted drug discovery programs. Its computed logP of 3.3 [1] supports reversed-phase chromatographic retention suitable for bioanalytical method development, and its unique combination of substructures provides diagnostic product ions for selective reaction monitoring (SRM) assay construction.

Quote Request

Request a Quote for 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.